![molecular formula C18H25NO3S B2475092 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one CAS No. 1705664-89-6](/img/structure/B2475092.png)
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[321]octan-8-yl)-3-(o-tolyl)propan-1-one is a synthetic organic compound characterized by its unique bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one involves a multi-step reaction sequence:
Initial Formation: : Begins with the preparation of the azabicyclo[3.2.1]octane scaffold, typically via a Diels-Alder reaction.
Functional Group Modification: : Introduction of the methylsulfonyl group through sulfonation, followed by the attachment of the o-tolyl group via Friedel-Crafts alkylation.
Final Steps: : Propan-1-one moiety is added using a standard ketone formation reaction, often involving oxidation or substitution reactions.
Industrial Production Methods
In an industrial setting, large-scale synthesis involves:
Optimization of Reaction Conditions: : Utilizing high-yielding, cost-effective reagents.
Catalysis and Automation: : Employing catalysts to enhance reaction rates and using automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions such as:
Oxidation: : Can be oxidized at different positions to yield corresponding sulfoxides or sulfones.
Reduction: : Reduction of the ketone group to alcohol.
Substitution: : Nucleophilic or electrophilic substitution at specific positions in the bicyclic ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Using halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation yields sulfoxides or sulfones.
Reduction produces alcohol derivatives.
Substitution reactions lead to various functionalized derivatives.
Scientific Research Applications
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one is used extensively in:
Chemistry: : As a precursor in synthetic organic chemistry for developing new compounds.
Biology: : Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: : Investigated for therapeutic potential in treating various diseases.
Industry: : Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through:
Interaction with Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Influencing biochemical pathways such as signal transduction or metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to similar bicyclic compounds:
Unique Structure: : The presence of the methylsulfonyl group and o-tolyl group distinguishes it from others.
Reactivity: : Exhibits unique reactivity patterns due to its specific functional groups.
List of Similar Compounds
1-((1R,5S)-3-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(m-tolyl)propan-1-one
1-((1R,5S)-3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one
The presence of specific functional groups like the methylsulfonyl and o-tolyl group contributes to its distinct chemical properties and applications.
Properties
IUPAC Name |
3-(2-methylphenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-13-5-3-4-6-14(13)7-10-18(20)19-15-8-9-16(19)12-17(11-15)23(2,21)22/h3-6,15-17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQGMIUAJVSJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)
![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)
![3-(3-{3-[(2-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid](/img/structure/B2475013.png)
![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2475017.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2475018.png)
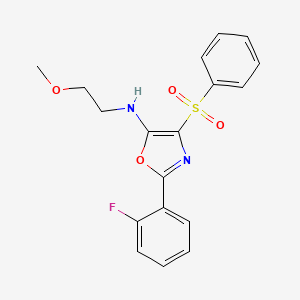
![6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2475023.png)
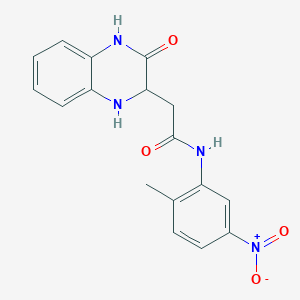
![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2475026.png)
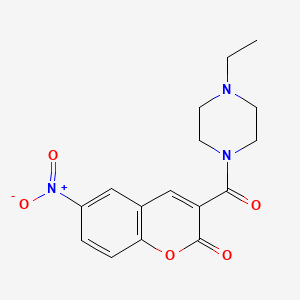
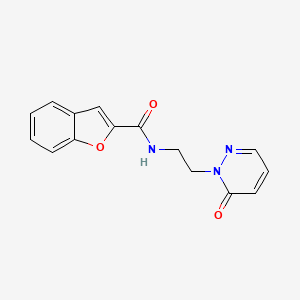
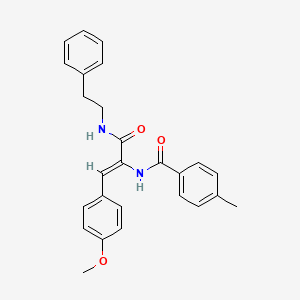
![2-{[1-(4-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-5-chloropyrimidine](/img/structure/B2475031.png)
